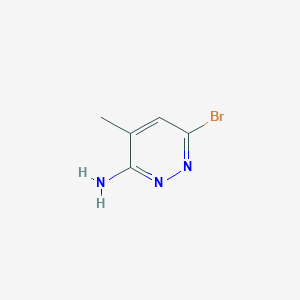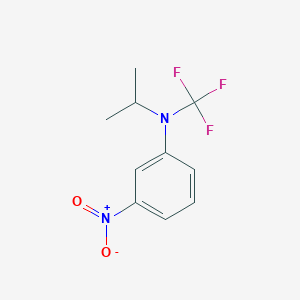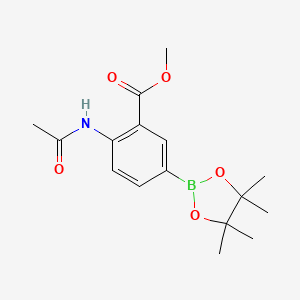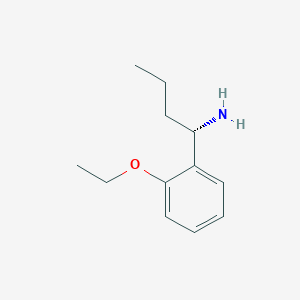
(S)-1-(2-ethoxyphenyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-ethoxyphenyl)butylamine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-ethoxyphenyl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde and a suitable amine.
Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to yield the desired this compound. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
(S)-1-(2-ethoxyphenyl)butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.
科学的研究の応用
(S)-1-(2-ethoxyphenyl)butylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-1-(2-ethoxyphenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(2-methoxyphenyl)butylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(S)-1-(2-ethoxyphenyl)propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
(S)-1-(2-ethoxyphenyl)ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
Uniqueness
(S)-1-(2-ethoxyphenyl)butylamine is unique due to the presence of the ethoxy group and the butylamine chain, which confer specific chemical properties and reactivity. These structural features make it distinct from other similar compounds and enable its use in specialized applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1S)-1-(2-ethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9,11H,3-4,7,13H2,1-2H3/t11-/m0/s1 |
InChIキー |
ASEMJRROEUENSH-NSHDSACASA-N |
異性体SMILES |
CCC[C@@H](C1=CC=CC=C1OCC)N |
正規SMILES |
CCCC(C1=CC=CC=C1OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


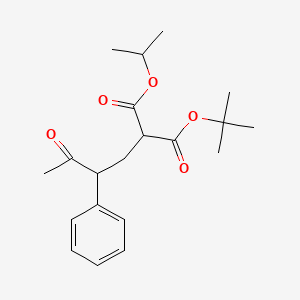
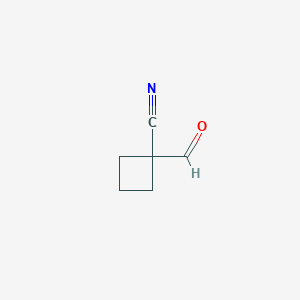
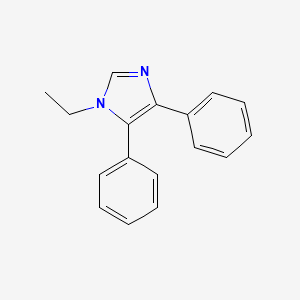
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
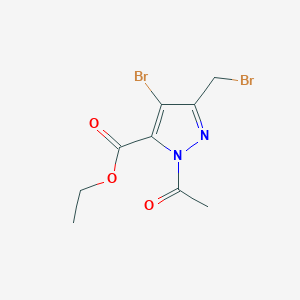
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
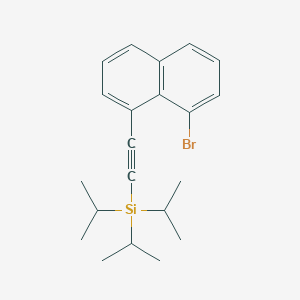
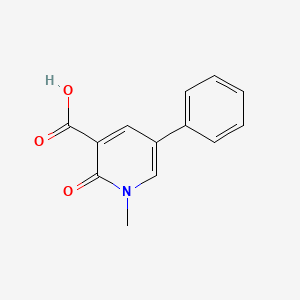
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
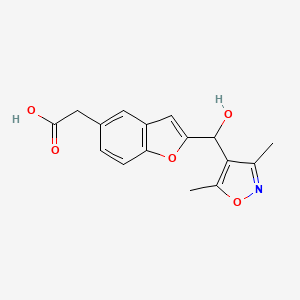
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
